molecular formula C17H16ClN3O4 B6451883 4-{[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]oxy}pyridine-2-carboxamide CAS No. 2640828-56-2

4-{[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]oxy}pyridine-2-carboxamide

Cat. No.: B6451883
CAS No.: 2640828-56-2
M. Wt: 361.8 g/mol
InChI Key: VMZYBGFFTDFLMV-UHFFFAOYSA-N
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Description

4-{[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]oxy}pyridine-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with a carboxamide group and an azetidine ring linked to a 5-chloro-2-methoxybenzoyl moiety.

Properties

IUPAC Name

4-[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]oxypyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O4/c1-24-15-3-2-10(18)6-13(15)17(23)21-8-12(9-21)25-11-4-5-20-14(7-11)16(19)22/h2-7,12H,8-9H2,1H3,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMZYBGFFTDFLMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CC(C2)OC3=CC(=NC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]oxy}pyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the azetidine ring and the pyridine carboxamide. The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors under controlled conditions. The 5-chloro-2-methoxybenzoyl group is then introduced via acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]oxy}pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring and the azetidine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis and the development of new materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain diseases where its structural features may offer specific advantages.

    Industry: The compound’s reactivity and stability make it suitable for use in various industrial processes, including the synthesis of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-{[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]oxy}pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azetidine derivatives and pyridine carboxamides, such as:

  • 4-{[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]oxy}pyridine-3-carboxamide
  • 4-{[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]oxy}pyridine-4-carboxamide

Uniqueness

What sets 4-{[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]oxy}pyridine-2-carboxamide apart is its specific substitution pattern and the presence of both the azetidine and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a compound of interest for further research and development.

Biological Activity

4-{[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]oxy}pyridine-2-carboxamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and antiviral properties, based on various studies and findings.

The molecular formula of this compound is C20H21ClN2O4C_{20}H_{21}ClN_{2}O_{4} with a molecular weight of 388.8 g/mol.

PropertyValue
Molecular FormulaC₁₈H₁₈ClN₂O₄
Molecular Weight388.8 g/mol
CAS Number2034290-09-8

Antimicrobial Activity

Research indicates that derivatives of azetidinones, including compounds structurally related to this compound, exhibit significant antimicrobial properties. In a study evaluating various azetidinone derivatives, several compounds demonstrated potent activity against Bacillus anthracis , Staphylococcus aureus , and Candida albicans . The structure-activity relationship (SAR) analysis revealed that modifications on the azetidinone core could enhance antimicrobial efficacy.

Anticancer Activity

The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies have assessed its effects on various human cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). The IC50 values for some derivatives were reported in the range of 14.5–97.9 µM, indicating moderate to high potency . Notably, compounds containing the azetidinone structure were found to induce apoptosis in solid tumor cell lines .

Case Study: Breast Cancer

A specific derivative exhibited significant antiproliferative activity against MCF-7 cells at nanomolar concentrations. The mechanism of action was attributed to the compound's ability to interfere with cell cycle progression and induce apoptotic pathways .

Antiviral Activity

Compounds similar to this compound have been explored for antiviral properties as well. Some azetidinone derivatives have shown effectiveness against viruses such as human cytomegalovirus (HCMV) and HIV protease inhibitors . The antiviral mechanism often involves inhibition of viral replication by targeting viral enzymes.

The biological activity of this compound can be attributed to its interaction with specific molecular targets, such as enzymes and receptors. The unique structural features allow it to bind effectively, modulating biological pathways associated with disease processes.

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